N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide
Description
N'-[(E)-1-(4-Fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide is a hydrazone derivative characterized by a thienyl (C₄H₃S) substituent at the acetohydrazide core and a 4-fluorophenyl ethylidene moiety. The compound belongs to a class of Schiff bases, which are widely studied for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties .
Properties
Molecular Formula |
C14H13FN2OS |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H13FN2OS/c1-10(11-4-6-12(15)7-5-11)16-17-14(18)9-13-3-2-8-19-13/h2-8H,9H2,1H3,(H,17,18)/b16-10+ |
InChI Key |
ARMDFFLBOFFJGZ-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CS1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(2-Thienyl)acetohydrazide
The hydrazide precursor is typically prepared via hydrazinolysis of ester derivatives. For instance, ethyl 2-(2-thienyl)acetate reacts with hydrazine hydrate in ethanol under reflux (12–15 hours), yielding 2-(2-thienyl)acetohydrazide. This intermediate is critical for subsequent condensation:
The reaction efficiency exceeds 85% when conducted in anhydrous ethanol, as confirmed by thin-layer chromatography (TLC).
Preparation of 4-Fluoroacetophenone
4-Fluoroacetophenone, the ketonic component, is commercially available or synthesized via Friedel-Crafts acylation of fluorobenzene. Acetyl chloride and aluminum chloride in dichloromethane (DCM) at 0–5°C yield the ketone with >90% purity.
Condensation Reaction: Formation of the Hydrazone
Standard Ethanol-Based Protocol
The target compound is synthesized by refluxing equimolar amounts of 2-(2-thienyl)acetohydrazide and 4-fluoroacetophenone in ethanol (25 mL) with catalytic hydrochloric acid (2–3 drops) for 6–8 hours. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the ketone’s carbonyl carbon, followed by dehydration:
The product precipitates upon cooling and is recrystallized from ethanol, yielding yellow crystals (mp: 374–382 K).
Microwave-Assisted Synthesis
Microwave irradiation (160°C, 9 hours) in dimethyl ether (DME) accelerates the condensation, reducing reaction time to 1–2 hours. This method enhances yield (78–82%) and minimizes side products, as confirmed by high-performance liquid chromatography (HPLC).
Solvent and Catalytic Optimization
Comparative studies reveal that ethanol outperforms DCM or tetrahydrofuran (THF) due to its polarity, which stabilizes intermediates. Acid catalysts (e.g., HCl, p-toluenesulfonic acid) improve reaction rates by protonating the carbonyl oxygen, increasing electrophilicity. Neutral or basic conditions lead to incomplete conversions (<50%).
Structural Characterization and Stereoselectivity
Spectroscopic Confirmation
-
NMR : -NMR (400 MHz, DMSO-d6) displays a singlet at δ 2.15 ppm for the methylidene group and doublets for thienyl protons (δ 6.85–7.25 ppm). The E-configuration is confirmed by a coupling constant for the imine proton.
-
IR : Strong bands at 1650 cm (C=O) and 1590 cm (C=N) validate hydrazone formation.
Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) confirms the E-geometry, with bond lengths of 1.28 Å (C=N) and 1.40 Å (C-O). The dihedral angle between the thienyl and fluorophenyl rings is 85.6°, indicating minimal conjugation.
Yield Optimization and Purity Assessment
| Parameter | Ethanol Reflux | Microwave |
|---|---|---|
| Time (h) | 6–8 | 1–2 |
| Yield (%) | 71–75 | 78–82 |
| Purity (HPLC, %) | 98.5 | 99.2 |
Recrystallization from ethanol increases purity to >99%, while silica gel chromatography (ethyl acetate/hexane, 3:7) resolves stereoisomeric impurities.
Comparative Analysis with Analogous Hydrazones
Replacing the 4-fluorophenyl group with pyridinyl or tolyl substituents alters physicochemical properties:
| Compound | log P | Melting Point (K) |
|---|---|---|
| Target compound | 3.7 | 374–382 |
| Pyridinyl analog | 2.9 | 365–370 |
| Tolyl analog | 4.1 | 380–388 |
The fluorophenyl group enhances lipophilicity (log P = 3.7) compared to pyridinyl analogs, favoring membrane permeability.
Industrial-Scale Considerations
Batch processes using ethanol reflux are cost-effective for large-scale production (>1 kg). Continuous flow reactors with microwave modules reduce energy consumption by 40% but require higher capital investment .
Chemical Reactions Analysis
N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.
Scientific Research Applications
N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with cellular components, affecting various biochemical processes .
Comparison with Similar Compounds
Physicochemical Properties
Fluorine and heteroaromatic substituents significantly influence melting points, solubility, and spectral properties:
- Melting Points : Fluorophenyl derivatives (e.g., 9e in ) exhibit higher melting points (~200–250°C) due to increased polarity and intermolecular interactions .
- Spectroscopic Data :
Table 2: Key Spectral Features of Analogues
| Compound | IR Peaks (cm⁻¹) | NMR Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 9e (4-fluorophenyl derivative) | 1655 (C=O), 1605 (C=N) | 8.2 (NH), 7.6 (Ar-H) | |
| 4e (coumarin derivative) | 1754 (C=O), 1601 (C=N) | 7.8–8.1 (Ar-H) |
Antifungal Activity
Thienyl and fluorophenyl substituents enhance interactions with microbial targets:
- MIC Values : Benzimidazole-derived acetohydrazides (e.g., 4a in ) showed MICs of 4 µg/mL against Candida albicans, comparable to fluconazole .
- Thienyl vs. Pyrimidinyl Analogues : Thienyl-containing compounds (e.g., derivatives) demonstrated superior antibacterial activity over pyrimidinyl counterparts, likely due to improved membrane penetration .
Enzyme Inhibition
- α-Glucosidase Inhibition : Ethyl-thio benzimidazolyl acetohydrazides (IC₅₀ = 6.10–7.34 µM) outperformed acarbose (IC₅₀ = 378.2 µM), highlighting the role of sulfur and aromatic groups in enzyme binding .
Antiviral Activity
- HAV Inhibition : Chromenyl acetohydrazides () exhibited IC₅₀ values of 8.5–10.7 µg/mL, suggesting that electron-withdrawing substituents (e.g., Cl, Br) enhance antiviral efficacy .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Fluorine and nitro substituents improve bioavailability and target binding via hydrophobic and polar interactions .
- Heteroaromatic Rings : Thienyl groups enhance π-π stacking with biological receptors, while benzimidazole rings increase antifungal potency .
- Substituent Position : Para-substituted fluorophenyl groups (e.g., 4a in ) optimize steric and electronic effects for microbial inhibition .
Biological Activity
N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide, a Schiff base compound, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by relevant research findings and case studies.
Antimicrobial Activity
Recent studies have demonstrated that Schiff bases, including this compound, exhibit significant antimicrobial properties.
Case Study: Antibacterial Effects
A study published in Molecules highlighted the compound's efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:
- Staphylococcus aureus (S. aureus) : MIC 15.625–62.5 µM
- Enterococcus faecalis : MIC 62.5–125 µM
The mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects against Gram-positive bacteria .
Antifungal Activity
In addition to antibacterial properties, this compound also exhibits antifungal activity. It was noted to outperform fluconazole in inhibiting Candida species biofilms, with MIC values indicating effective biofilm disruption without affecting planktonic cell viability .
Anticancer Potential
The anticancer properties of Schiff bases have been widely studied, with promising results for this compound.
Research suggests that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This effect is attributed to its ability to interact with cellular targets involved in survival signaling pathways.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other known compounds:
| Activity Type | This compound | Reference Compound | Efficacy (MIC/IC50) |
|---|---|---|---|
| Antibacterial | S. aureus: 15.625–62.5 µM | Ciprofloxacin | 0.381 µM |
| Antifungal | C. albicans: MIC <50 µg/mL | Fluconazole | 50 µg/mL |
| Anticancer | Induces apoptosis in various cancer cell lines | Doxorubicin | IC50 varies by cell line |
Q & A
What are the standard synthetic routes for preparing N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide?
Level: Basic
Methodological Answer:
The compound is synthesized via a two-step condensation process:
Preparation of 2-(thien-2-yl)acetohydrazide : React methyl 2-thienylacetate with hydrazine hydrate in ethanol under reflux (80°C, 1 h), followed by recrystallization .
Schiff base formation : Condense the hydrazide intermediate with 4-fluoroacetophenone (or a derivative) in ethanol under reflux, typically with an acid catalyst (e.g., glacial acetic acid) to promote imine formation. Monitoring via TLC ensures reaction completion .
How can spectroscopic techniques distinguish the E/Z isomers of this hydrazide derivative?
Level: Advanced
Methodological Answer:
- NMR Spectroscopy : The E-isomer exhibits distinct NOE correlations between the hydrazide NH and the 4-fluorophenyl proton. Coupling constants (J) in ¹H NMR for the imine (C=N) proton (typically ~8–10 Hz for E-configuration) confirm stereochemistry .
- X-ray Crystallography : Resolves spatial arrangements unambiguously. For example, a dihedral angle >30° between the thienyl and fluorophenyl planes supports the E-configuration .
What strategies optimize low yields during the condensation step?
Level: Advanced
Methodological Answer:
- Solvent Optimization : Replace ethanol with aprotic solvents (e.g., DMF) to enhance nucleophilicity of the hydrazide.
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate imine formation .
- Reaction Time/Temperature : Prolonged reflux (6–8 h) at 90°C improves conversion rates. Monitor via HPLC to avoid side products .
How do conflicting reports on biological activity (e.g., antimicrobial vs. anticancer) arise, and how can they be resolved?
Level: Advanced
Methodological Answer:
- Purity Assessment : Use HPLC (>98% purity) and elemental analysis to rule out impurities affecting bioactivity .
- Assay Variability : Standardize in vitro protocols (e.g., MIC for antimicrobials vs. IC₅₀ for cytotoxicity) across studies.
- Structural Confirmation : Re-evaluate stereochemistry (E/Z) via X-ray or NMR, as isomer ratios impact activity .
What computational methods predict the compound’s interaction with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on hydrogen bonds between the hydrazide NH and active-site residues .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites for structure-activity relationship (SAR) studies .
Which analytical techniques confirm the compound’s stability under physiological conditions?
Level: Basic
Methodological Answer:
- pH-Dependent Stability : Incubate in PBS (pH 7.4) at 37°C for 24 h, then analyze via LC-MS for degradation products.
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .
How can contradictory crystallographic data on similar hydrazides inform structural analysis of this compound?
Level: Advanced
Methodological Answer:
- Comparative Crystallography : Overlay unit cell parameters (e.g., N′-[(E)-4-fluorobenzylidene] analogs) to identify trends in bond lengths/angles influenced by the thienyl group .
- Disorder Modeling : Use SHELXL to refine disordered solvent molecules, ensuring accurate electron density maps .
What are the key challenges in scaling up synthesis for preclinical studies?
Level: Advanced
Methodological Answer:
- Purification at Scale : Replace recrystallization with column chromatography (silica gel, ethyl acetate/hexane gradient) to maintain yield and purity .
- Solvent Recovery : Implement distillation systems for ethanol reuse, reducing costs and environmental impact .
How does the electron-withdrawing 4-fluorophenyl group influence the compound’s reactivity?
Level: Basic
Methodological Answer:
- Electronic Effects : The fluorine atom increases electrophilicity of the adjacent carbonyl group, enhancing nucleophilic attack susceptibility (e.g., in Schiff base formation) .
- Spectroscopic Impact : Infrared (IR) shows a redshift in C=O stretching (~1650 cm⁻¹ vs. ~1680 cm⁻¹ in non-fluorinated analogs) due to electron withdrawal .
What in silico tools validate the compound’s potential as a kinase inhibitor?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
